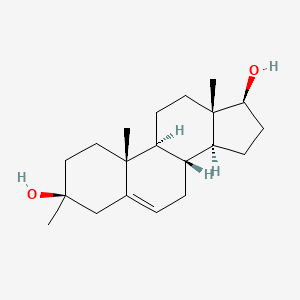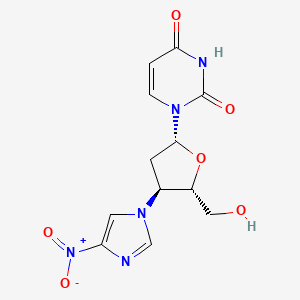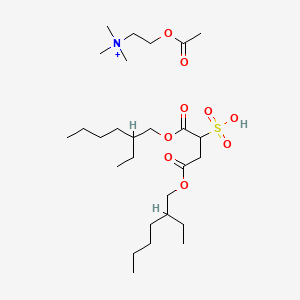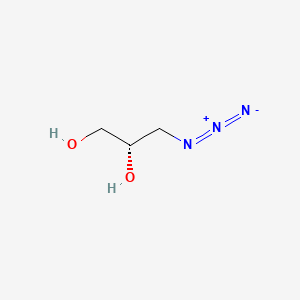
(S)-3-Azido-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Azido-1,2-propanediol: is an organic compound that belongs to the class of azido alcohols It is characterized by the presence of an azido group (-N₃) attached to a glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions:
Azidation of Glycerol: One common method for preparing (S)-3-Azido-1,2-propanediol involves the azidation of glycerol. This process typically uses sodium azide (NaN₃) as the azidating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the azido group at the desired position.
Epoxide Ring Opening: Another synthetic route involves the ring opening of glycidol (an epoxide) with sodium azide. This reaction proceeds under mild conditions and provides a straightforward pathway to this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale azidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
化学反应分析
Types of Reactions:
Substitution Reactions: (S)-3-Azido-1,2-propanediol can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group in this compound can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.
Reduction: Hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄).
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: (S)-3-Amino-1,2-propanediol.
Oxidation: Corresponding carbonyl compounds.
科学研究应用
Chemistry: (S)-3-Azido-1,2-propanediol is used as an intermediate in the synthesis of various organic compounds. Its azido group can be transformed into other functional groups, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The azido group can be converted into an amine, which is a common functional group in many pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of (S)-3-Azido-1,2-propanediol depends on its chemical transformations. For instance, when used as a precursor in drug synthesis, the azido group can be converted into an amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved depend on the final bioactive molecule derived from this compound.
相似化合物的比较
®-3-Azido-1,2-propanediol: The enantiomer of (S)-3-Azido-1,2-propanediol, differing only in the spatial arrangement of atoms.
3-Azido-1,2-propanediol: The racemic mixture containing both (S) and ® enantiomers.
3-Azido-1-propanol: A similar compound with one less hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of both azido and hydroxyl groups provides versatility in chemical transformations, making it a valuable compound in various applications.
属性
CAS 编号 |
85820-84-4 |
|---|---|
分子式 |
C3H7N3O2 |
分子量 |
117.11 g/mol |
IUPAC 名称 |
(2S)-3-azidopropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m0/s1 |
InChI 键 |
HTTNJQAFJLVWCN-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](CO)O)N=[N+]=[N-] |
规范 SMILES |
C(C(CO)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


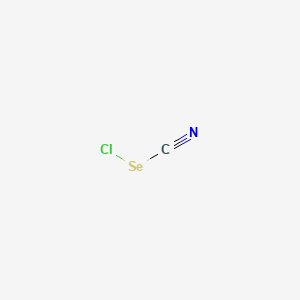
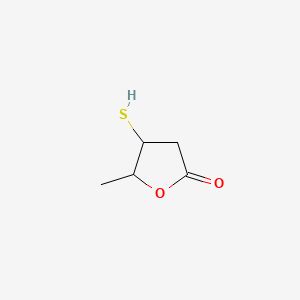
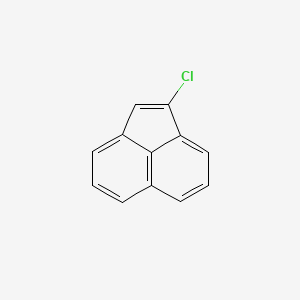
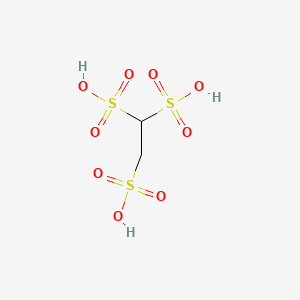

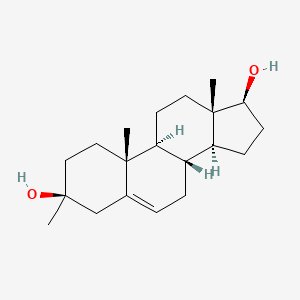
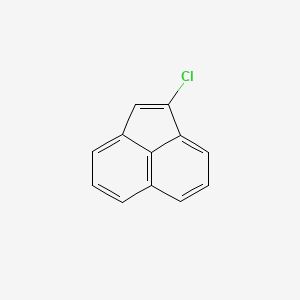
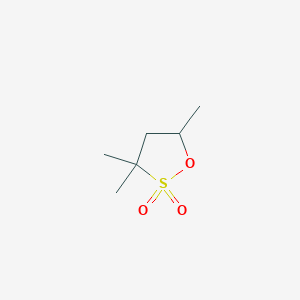
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

